Sodium 3-(3-methylphenyl)propanoate
Description
Its structure comprises a propanoate backbone linked to a 3-methylphenyl group and a sodium ion. Structural analogs suggest roles in catalysis, organic synthesis, and biological systems, depending on functional group modifications .
Properties
Molecular Formula |
C10H11NaO2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
sodium;3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C10H12O2.Na/c1-8-3-2-4-9(7-8)5-6-10(11)12;/h2-4,7H,5-6H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
DWJPZBMMMDAKSS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-(3-methylphenyl)propanoate can be synthesized through the neutralization of 3-(3-methylphenyl)propanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure a consistent and high-yield output. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(3-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) and are carried out under controlled temperature conditions.
Major Products Formed
Oxidation: 3-(3-methylphenyl)propanoic acid or 3-(3-methylphenyl)propanone.
Reduction: 3-(3-methylphenyl)propanol or 3-(3-methylphenyl)propane.
Substitution: Various substituted derivatives of the aromatic ring, such as nitro, sulfo, or halo compounds.
Scientific Research Applications
Sodium 3-(3-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or interacting with cellular membranes, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Physicochemical Properties
- Solubility: 3-(3-Hydroxyphenyl)propanoic acid: Soluble in ethanol (2 mg/mL), DMSO (1 mg/mL), PBS (1 mg/mL). Limited aqueous stability . Sodium salts (e.g., L1-L5 in ): High water solubility due to ionic nature; used in catalytic systems for alkene hydrosilylation . Methyl 3-(3-formyl-4-hydroxyphenyl)propanoate: Synthesized via acetonitrile reflux; purified via silica chromatography (hexane/ethyl acetate) .
- Thermal/Reactivity Trends: Sodium propanoates with bulky substituents (e.g., tert-butyl in L4) exhibit steric hindrance, reducing catalytic efficiency compared to smaller alkyl chains (e.g., ethyl in L1) . Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) stabilize intermediates in alkylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
